molecular formula C13H17NO2 B11767610 N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide

Cat. No.: B11767610
M. Wt: 219.28 g/mol
InChI Key: KRJDSTFPRKPXFY-GFCCVEGCSA-N
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Description

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide is a chemical compound with a unique structure that includes an indane moiety and an ethoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide typically involves the reaction of 2,3-dihydro-1H-indene with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide: Shares a similar acetamide structure but with different substituents.

    N-[(1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine: Contains an indane moiety but with additional functional groups.

Uniqueness

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide is unique due to its specific combination of the indane and ethoxyacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide

InChI

InChI=1S/C13H17NO2/c1-2-16-9-13(15)14-12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,2,7-9H2,1H3,(H,14,15)/t12-/m1/s1

InChI Key

KRJDSTFPRKPXFY-GFCCVEGCSA-N

Isomeric SMILES

CCOCC(=O)N[C@@H]1CCC2=CC=CC=C12

Canonical SMILES

CCOCC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

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